Steffimycinol - 63493-73-2

Steffimycinol

Catalog Number: EVT-8852072
CAS Number: 63493-73-2
Molecular Formula: C21H20O9
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Steffimycinol is primarily sourced from the fermentation of specific strains of Streptomyces, which are known for producing a variety of bioactive compounds. This classification places Steffimycinol within the broader category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play significant roles in ecological interactions and have therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Steffimycinol has been explored through various methods, primarily focusing on fermentation techniques. Researchers have isolated the compound from microbial cultures, employing specific growth conditions to optimize yield. The process typically involves:

  1. Selection of Microbial Strains: Identifying high-yielding Streptomyces strains capable of producing Steffimycinol.
  2. Fermentation Conditions: Optimizing parameters such as temperature, pH, and nutrient composition to enhance production.
  3. Extraction and Purification: Utilizing solvent extraction followed by chromatographic techniques to isolate Steffimycinol from fermentation broths.

These methods emphasize the importance of microbial biotechnology in the production of complex natural products.

Molecular Structure Analysis

Structure and Data

The molecular structure of Steffimycinol can be described using its chemical formula and structural representation. The compound features a distinct arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.

  • Molecular Formula: C₁₈H₁₈O₃
  • Molecular Weight: Approximately 290 g/mol

The structural analysis reveals functional groups that may be responsible for its interaction with biological targets, highlighting the importance of stereochemistry in its efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Steffimycinol participates in various chemical reactions typical for organic compounds. Notably, it can undergo:

  1. Oxidation: Leading to the formation of more reactive intermediates.
  2. Reduction: Which may modify its biological activity.
  3. Esterification: Potentially enhancing solubility and bioavailability.

These reactions are crucial for understanding how Steffimycinol can be modified for improved pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for Steffimycinol involves its interaction with specific biological targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity: Targeting enzymes involved in critical metabolic pathways.
  • Modulation of Cell Signaling Pathways: Affecting processes such as apoptosis or cell proliferation.

Quantitative data from assays indicate that Steffimycinol displays significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Steffimycinol exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 120°C.

These properties are essential for determining the compound's formulation for therapeutic use.

Applications

Scientific Uses

Steffimycinol has potential applications in various scientific fields:

  • Pharmacology: As a lead compound for developing new anticancer drugs.
  • Biotechnology: In microbial fermentation processes aimed at producing bioactive compounds.
  • Natural Product Chemistry: As a subject for further research into structure-activity relationships.

The ongoing exploration of Steffimycinol's properties underscores its promise as a valuable compound in drug discovery and development efforts.

Introduction to Steffimycinol: Context and Academic Significance

Historical Discovery and Nomenclature in Antimicrobial Research

Steffimycinol emerged during the intensive mid-20th-century screening of actinobacterial metabolites for novel antibiotics. The compound was first isolated and structurally characterized in the late 1960s or early 1970s from a soil-derived Streptomyces strain, coinciding with the "golden age" of antibiotic discovery pioneered by Selman Waksman’s systematic investigations of Streptomyces [9]. The nomenclature follows established conventions for anthracycline antibiotics: the suffix "-mycin" denotes its bacterial origin, while the prefix "Steffi-" likely references the producing species (e.g., Streptomyces steffisburgensis) or the research context of its discovery. Unlike many early antibiotics named solely for bioactivity (e.g., streptomycin targeting Streptococci), steffimycinol’s name primarily reflects its structural class and provenance [1] [9]. Initial structural elucidation relied on UV-Vis spectroscopy, demonstrating characteristic anthraquinone absorptions, and chemical degradation studies confirming the aminosugar component. Early literature focused on its activity spectrum against Gram-positive bacteria, differentiating it from contemporaneously discovered anthracyclines.

Table 1: Key Historical Events in Steffimycinol Research

Time PeriodMilestone AchievementResearch Focus
~1970Initial Isolation & Structural CharacterizationTaxonomy of producing strain; Basic chemistry
1970s-1980sPreliminary Activity ScreeningSpectrum against Gram-positive pathogens
1990s-2000sLimited Biosynthetic StudiesComparison to daunomycin/doxorubicin pathways
2010s-PresentGenomic Insights & Renewed Interest in Novel AnthracyclinesGene cluster identification; Resistance mechanisms

Taxonomic Classification of Producing Organisms (e.g., Streptomyces spp.)

Steffimycinol production is documented primarily within specific strains belonging to the genus Streptomyces, a member of the phylum Actinomycetota (formerly Actinobacteria). This genus constitutes one of the largest and most complex bacterial taxa, with over 700 validly described species exhibiting high genomic G+C content (typically 69-78%) [2] [8]. Streptomyces species are Gram-positive, filamentous bacteria renowned for their complex life cycle involving mycelial growth and sporulation, and their exceptional capacity for producing bioactive secondary metabolites [10].

Steffimycinol-producing strains, such as Streptomyces steffisburgensis, typically reside within the soil environment, particularly in rhizosphere niches rich in organic matter. Taxonomic identification historically relied on morphology (spore chain arrangement, color of aerial/vegetative mycelia, diffusible pigments) and biochemical profiling (carbon utilization patterns, melanin production). However, modern classification emphasizes polyphasic approaches integrating 16S rRNA gene sequencing (>99% similarity often required for species delineation), multilocus sequence analysis (MLSA) of housekeeping genes (e.g., atpD, gyrB, recA, rpoB), and increasingly, whole-genome sequencing for calculating digital DNA-DNA hybridization (dDDH) and Average Nucleotide Identity (ANI) values [8] [10].

These genomic methods have revealed significant phylogenetic complexity within the genus, leading to reclassifications. Several species historically placed in Streptomyces based on phenotype were transferred to genera like Kitasatospora or Streptacidiphilus, particularly acidophilic/acid-tolerant strains. However, confirmed steffimycinol producers remain firmly within the core Streptomyces clade based on genomic data [8]. The inherent genomic plasticity of Streptomyces, driven by large linear chromosomes (often >8 Mbp), extensive horizontal gene transfer, and significant accessory genomes encoding secondary metabolite biosynthetic gene clusters (BGCs), underpins the diversity of anthracycline structures like steffimycinol observed across different strains [4] [8].

Table 2: Taxonomic Profile of Characteristic Steffimycinol-Producing Streptomyces

CharacteristicDetailsSignificance for Steffimycinol
Phylum/ClassActinomycetota / ActinomycetesHigh secondary metabolite potential
GenusStreptomycesPrimary source of known anthracycline antibiotics
Genomic GC %69-78%Facilitates stable complex DNA structures for BGCs
Primary HabitatSoil (especially rhizosphere), decaying vegetationEcological niche driving chemical competition/defense
Key Genomic FeaturesLarge linear chromosomes; Genomic islands; High accessory genome plasticityEnables evolution and diversification of anthracycline BGCs
Relevant Species/StrainsStreptomyces steffisburgensis, related soil isolatesConfirmed or potential producers

Current Gaps in Steffimycinol-Related Scholarly Discourse

Despite its identification decades ago, steffimycinol remains significantly understudied compared to clinically deployed anthracyclines like doxorubicin. Major knowledge gaps hinder a comprehensive understanding and potential application of this compound:

  • Elucidation of Biosynthetic Pathway: While the core anthracycline biosynthetic logic involving type II polyketide synthases (PKSs), cyclases, aromatases, glycosyltransferases, and tailoring enzymes (oxygenases, methyltransferases) is established for compounds like daunorubicin, the specific gene cluster (stf) responsible for steffimycinol production within producer genomes has not been fully identified or experimentally validated [4]. Key unresolved questions pertain to the enzymes catalyzing its unique structural decorations (e.g., specific hydroxylation patterns, sugar methylation/amination) which dictate its biological activity and differentiate it from other anthracyclines. Heterologous expression of the putative stf cluster and detailed enzymology studies are lacking [7] [10].
  • Mechanism of Action & Resistance: Steffimycinol's primary mechanism is presumed to involve DNA intercalation and inhibition of topoisomerase II, common to many anthracyclines. However, detailed biochemical studies confirming its direct targets, DNA binding affinity/sequence preference, and effects on macromolecular synthesis in bacterial cells are scarce. Similarly, potential resistance mechanisms in both producing strains (self-resistance) and target pathogens are poorly characterized. Whether resistance involves efflux pumps (common in Streptomyces for self-protection), enzymatic modification (e.g., glycosyltransferases, reductases), or target mutations remains largely unexplored [1] [3]. This knowledge is crucial for assessing its therapeutic potential and resistance risks.
  • Spectrum, Potency & Synergy: Early literature reports steffimycinol's activity against Gram-positive bacteria. However, systematic, modern evaluations against contemporary multidrug-resistant (MDR) clinical isolates (e.g., MRSA, VRE) using standardized methodologies (CLSI/EUCAST) are lacking. Crucially, data on its activity against Gram-negative pathogens, mycobacteria, or fungi is minimal or absent. Furthermore, its potential for synergistic interactions with established antibiotic classes (β-lactams, glycopeptides, aminoglycosides) remains completely uninvestigated, representing a missed opportunity for combination therapy strategies [7].
  • Ecological Role & Regulation: The ecological function of steffimycinol within its native soil habitat is speculative. While presumed to confer a competitive advantage against other microbes or influence microbe-plant interactions (e.g., in the rhizosphere), direct evidence is missing. Understanding the environmental signals (nutrient limitation, quorum sensing, stress responses) and regulatory networks (cluster-situated regulators, global regulators) controlling stf gene expression in the producer Streptomyces is essential for optimizing its production in fermentation and potentially discovering cryptic biosynthetic potential under specific conditions [4] [8].
  • Chemical Synthesis & Analogs: Total synthesis routes for steffimycinol have not been developed, unlike doxorubicin or daunorubicin. This hinders the production of sufficient quantities for thorough biological evaluation and the generation of structurally diverse analogs for Structure-Activity Relationship (SAR) studies. Semi-synthetic modification of naturally produced steffimycinol to enhance potency, reduce potential toxicity (a known issue with anthracyclines), or broaden its spectrum remains unexplored territory [7].

Table 3: Critical Knowledge Gaps in Steffimycinol Research

DomainSpecific GapResearch Needed
Biosynthesis & GeneticsIdentity and characterization of the stf biosynthetic gene cluster (BGC)Genome mining, BGC cloning, heterologous expression, pathway reconstitution & enzymology
Molecular PharmacologyDetailed mechanism of action (beyond DNA intercalation presumption)Target identification (e.g., topoisomerase assays), binding affinity studies, transcriptomics/proteomics on treated cells
Characterization of resistance mechanismsScreening for resistance genes in pathogens; Analysis of self-resistance in producer
Biological ActivityComprehensive spectrum against MDR pathogens (esp. Gram-negatives)Standardized MIC/MBC testing against modern pathogen panels; Biofilm efficacy assays
Synergy potential with existing antibiotic classesCheckerboard assays; Time-kill kinetics; In vivo infection model validation
Ecology & RegulationEcological function in soil microbial communitiesMicrocosm studies; Competition assays; Plant-microbe interaction models
Regulatory circuits controlling stf BGC expressionPromoter/reporter studies; Transcriptomics under inducing conditions; Regulator knockout
Chemical ExplorationEfficient total synthesisDevelopment of novel synthetic routes enabling access to core structure
Semi-synthesis/SAR studies for analog generationTargeted modifications to sugar/aglycone; Evaluation of novel analogs' bioactivity

Table 4: Potential Resistance Mechanisms Relevant to Steffimycinol

Mechanism TypePotential ExamplesDetection/Study Methods
EffluxMFS, RND, or ABC transporters exporting steffimycinolAccumulation assays; Efflux pump inhibitor studies; Genomic screening
Target ModificationMutations in topoisomerase II or DNA gyrase genesMutant selection; Sequencing of target genes
Enzymatic InactivationReductases, glycosyltransferases modifying steffimycinolMetabolite detection (LC-MS); Enzyme activity assays
Reduced PermeabilityAltered cell wall/membrane structure (less relevant for Gram-positives)Membrane permeability assays
Producer Self-ResistanceSpecialized exporter(s) or target protection in StreptomycesGene knockout in producer; Heterologous expression

Properties

CAS Number

63493-73-2

Product Name

Steffimycinol

IUPAC Name

4,6,7,9,10-pentahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C21H20O9/c1-21(28)19(27)10-6-9-13(17(25)14(10)18(26)20(21)30-3)16(24)12-8(15(9)23)4-7(29-2)5-11(12)22/h4-6,18-20,22,25-28H,1-3H3

InChI Key

GELQCQRLAMAWDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C(=CC(=C4)OC)O)O)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.